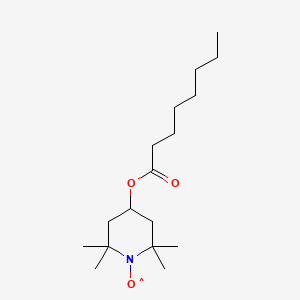
2,2,6,6-Tcopo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tcopo is a stable free radical compound widely used in organic synthesis and various industrial applications. It is known for its ability to act as an oxidizing agent and is commonly utilized in the catalytic oxidation of primary alcohols to aldehydes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tcopo typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then oxidized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using suitable oxidizing agents such as sodium hypochlorite (NaClO) in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,6,6-Tcopo undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common reagents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in aqueous solutions.
Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Typical conditions involve the use of halides such as alkyl halides in the presence of a base.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
2,2,6,6-Tcopo has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the selective oxidation of alcohols.
Biology: Acts as a spin label in electron spin resonance (ESR) studies to investigate molecular dynamics and interactions.
Medicine: Explored for its potential antioxidant properties and its ability to scavenge reactive oxygen species (ROS).
Industry: Utilized as a polymerization inhibitor and stabilizer in the production of plastics and other polymers
作用機序
The compound exerts its effects primarily through its ability to act as a stable free radical. It can accept or donate electrons, making it an effective oxidizing agent. In biological systems, it scavenges reactive oxygen species (ROS) and inhibits oxidative stress by neutralizing free radicals. This action helps protect cells from oxidative damage and has potential therapeutic applications .
類似化合物との比較
2,2,6,6-Tcopo is unique due to its stability and effectiveness as an oxidizing agent. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with similar oxidizing properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in biological studies.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Utilized in polymer stabilization and as a spin label in ESR studies .
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity.
特性
CAS番号 |
22491-88-9 |
|---|---|
分子式 |
C17H32NO3 |
分子量 |
298.4 g/mol |
InChI |
InChI=1S/C17H32NO3/c1-6-7-8-9-10-11-15(19)21-14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
InChIキー |
QODOVAKWRHRQEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
正規SMILES |
CCCCCCCC(=O)OC1CC(N(C(C1)(C)C)[O])(C)C |
| 22491-88-9 | |
同義語 |
2,2,6,6-TCOPO 2,2,6,6-tetramethyl-4-capryloyl-oxypiperidine-1-oxyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


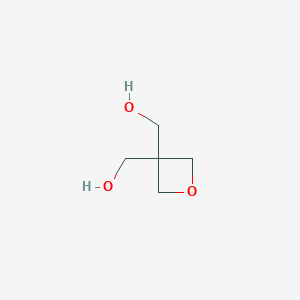
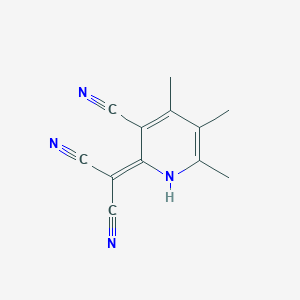
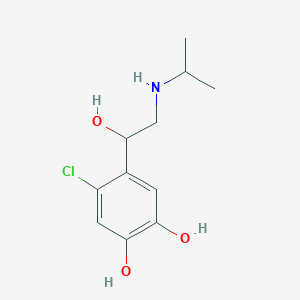
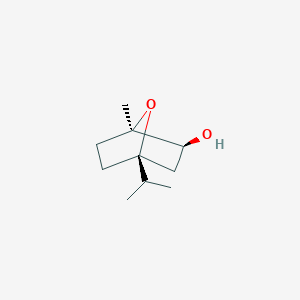
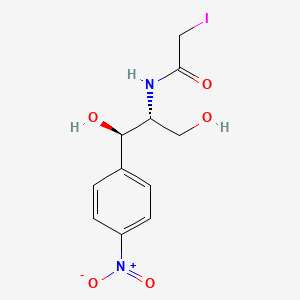
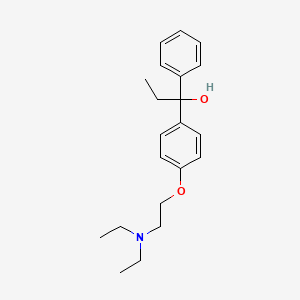
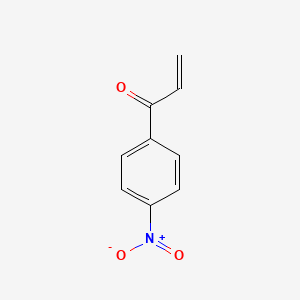
![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)
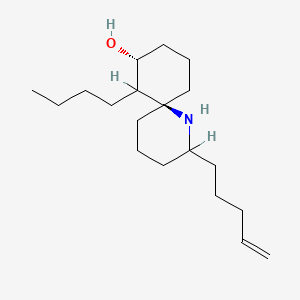
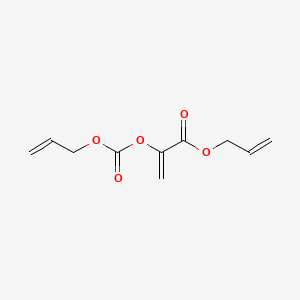
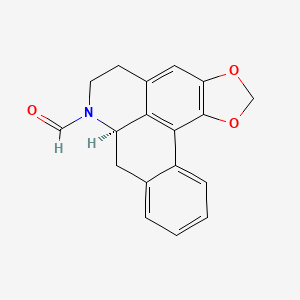
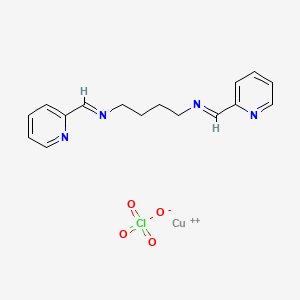
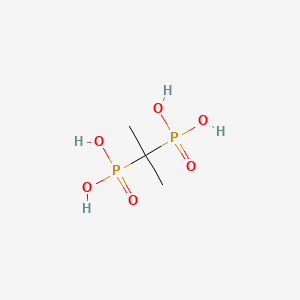
![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)
